molecular formula C11H9NO3 B7816256 1-Acetyl-7-methylindole-2,3-dione

1-Acetyl-7-methylindole-2,3-dione

Cat. No.: B7816256
M. Wt: 203.19 g/mol
InChI Key: GJDRGZXHHJHSEW-UHFFFAOYSA-N
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Description

1-Acetyl-7-methylindole-2,3-dione is a heterocyclic compound featuring an indole core substituted with an acetyl group at the 1-position and a methyl group at the 7-position, alongside a diketone (dione) moiety at positions 2 and 2. Its synthesis involves a two-step (or one-pot) reaction starting from 1-acetyl-2,3-dihydroindole, enabling efficient preparation of 7-substituted derivatives, including the methyl variant .

Properties

IUPAC Name

1-acetyl-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-4-3-5-8-9(6)12(7(2)13)11(15)10(8)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDRGZXHHJHSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-7-methylindole-2,3-dione can be synthesized through several synthetic routes. One common method involves the acylation of 7-methylindole-2,3-dione with acetic anhydride in the presence of a suitable catalyst, such as pyridine or triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-7-methylindole-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). The reaction is typically carried out in an acidic medium.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as amines or alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions typically yield reduced forms of the compound, such as 1-Acetyl-7-methylindole.

  • Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

1-Acetyl-7-methylindole-2,3-dione has found applications in various scientific fields, including chemistry, biology, medicine, and industry.

  • Chemistry: It serves as a precursor for the synthesis of other indole derivatives, which are valuable in organic synthesis.

  • Biology: Indole derivatives are known for their biological activities, and this compound has been studied for its potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound has been investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Acetyl-7-methylindole-2,3-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, its anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation.

Comparison with Similar Compounds

7-Substituted Indole-2,3-dione Derivatives

The target compound shares structural similarities with other 7-substituted indole-2,3-diones, such as 7-cyano, 7-nitro, and 7-phenyl derivatives. Key differences include:

  • Synthetic Accessibility: The 7-methyl derivative is synthesized in high yields via a streamlined one-pot method, whereas electron-withdrawing groups (e.g., nitro, cyano) may require additional purification steps .
  • Steric and Electronic Effects : The 7-methyl group introduces steric bulk without significantly altering electronic properties, unlike electron-deficient substituents (e.g., nitro), which enhance electrophilicity at the indole core.

Table 1: Comparison of 7-Substituted Indole-2,3-diones

Substituent Synthesis Method Key Properties Potential Applications
7-Methyl One-pot reaction Moderate steric hindrance Receptor modulation*
7-Nitro Two-step reaction High electrophilicity Enzyme inhibition
7-Phenyl Two-step reaction Increased lipophilicity Antimicrobial agents

*Inferred from structural analogs .

Core Structure Analogs: Piperazine-2,3-diones and Isoindoline-1,3-diones

  • Piperazine-2,3-diones: Compounds like 3,6-bis(7′-methyl-3′-indolyl)-1,4-dimethylpiperazine-2,5-dione () exhibit a piperazine-dione core with indolyl substituents. These derivatives demonstrate enhanced lipophilicity (ClogP values >2.5) compared to unsubstituted piperazine, improving membrane permeability in anthelmintic applications .
  • Isoindoline-1,3-diones : highlights 2-(4-(3-(3aH-indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione, which replaces the indole-dione core with an isoindoline-dione. This structural shift alters solubility and π-π stacking interactions, impacting binding to biological targets.

Table 2: Core Structure Comparison

Compound Class Key Features Biological Relevance
Indole-2,3-dione (Target) Planar indole core, acetyl/methyl groups Potential CNS activity*
Piperazine-2,3-dione Flexible piperazine ring Anthelmintic activity
Isoindoline-1,3-dione Bulky isoindoline scaffold Photodynamic therapy candidates

*Based on receptor affinity trends in indole derivatives .

Functional Group Comparisons: Dione Moieties

The 2,3-dione group is a critical functional feature shared with compounds like butane-2,3-dione () and indoline-2,3-dione (). Key distinctions include:

  • Reactivity : Butane-2,3-dione, a simple diketone, is volatile and used in food aroma profiling. In contrast, the conjugated dione in 1-acetyl-7-methylindole-2,3-dione participates in resonance stabilization, reducing electrophilicity and enhancing stability .
  • Biological Selectivity : Indoline-2,3-dione derivatives exhibit high selectivity for sigma-2 receptors (Kis2 = 42 nM) due to the additional carbonyl group, whereas benzoxazolone analogs favor sigma-1 receptors. This highlights how dione positioning and substituents dictate receptor specificity .

Q & A

Q. How does this compound compare to halogenated analogs in reactivity and bioactivity?

  • Methodology :
  • Comparative Synthesis : Prepare 5-chloro or 6-iodo analogs via electrophilic substitution.
  • Electrochemical Analysis : Cyclic voltammetry to compare redox potentials (halogens lower LUMO energy).
  • Cytotoxicity Screening : MTT assays in cancer vs. normal cell lines (e.g., HeLa vs. HEK293) .

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